molecular formula C9H10N4 B3266637 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine CAS No. 430535-32-3

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Cat. No. B3266637
CAS RN: 430535-32-3
M. Wt: 174.2 g/mol
InChI Key: NYBXVLWEJWHENB-UHFFFAOYSA-N
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Description

“6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular formula of “6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine” is C9H10N4 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of the compound is 174.2 .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives, including 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, have shown promising antibacterial and antimycobacterial properties. Researchers have evaluated their efficacy against various bacterial strains, including Mycobacterium tuberculosis . These compounds could potentially contribute to combating drug-resistant infections.

Anticancer Potential

Recent studies have highlighted the antiproliferative activities of imidazole-containing compounds. For instance, 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine derivatives exhibited remarkable effects against cancer cell lines, such as SW620 and HeLa. Mechanistic investigations revealed their regulation of the PI3K/AKT/mTOR signaling pathway .

Anti-Inflammatory and Antioxidant Effects

Imidazole-based molecules often possess anti-inflammatory and antioxidant properties. Researchers have explored their potential in mitigating oxidative stress and inflammation-related disorders . Further investigations into the specific mechanisms are warranted.

Antiviral Properties

Imidazole-containing compounds have demonstrated antiviral activity against various viruses. Researchers have investigated their potential as therapeutic agents against viral infections, including RNA and DNA viruses .

Other Applications

Beyond the mentioned fields, imidazole derivatives have been explored for their potential in treating allergies, fever, and protozoal infections. Additionally, they serve as building blocks in drug development due to their versatile chemical reactivity .

properties

IUPAC Name

6-(2-methylimidazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-11-4-5-13(7)9-3-2-8(10)6-12-9/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBXVLWEJWHENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

CAS RN

430535-32-3
Record name 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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